N-(quinolin-5-yl)acrylamide
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Overview
Description
N-(quinolin-5-yl)acrylamide is a compound that features a quinoline ring attached to an acrylamide moiety. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The quinoline ring is a nitrogen-containing heterocyclic aromatic compound, which is often found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)acrylamide typically involves the reaction of quinoline derivatives with acrylamide. One common method is the chemo-selective reaction of quinoline with acrylic acid derivatives. For example, quinolin-2-one reacts with activated olefins such as ethyl acrylate, acrylonitrile, and acrylamide electrophile in the presence of potassium carbonate at 100°C for 10 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-5-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-(quinolin-5-yl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of N-(quinolin-5-yl)acrylamide involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in the context of its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide
- 3-oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide
- 2-cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl)acrylamide
Uniqueness
N-(quinolin-5-yl)acrylamide is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. The presence of the acrylamide moiety also provides additional sites for chemical modification and functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-quinolin-5-ylprop-2-enamide |
InChI |
InChI=1S/C12H10N2O/c1-2-12(15)14-11-7-3-6-10-9(11)5-4-8-13-10/h2-8H,1H2,(H,14,15) |
InChI Key |
RBDIPGXNTVBCTK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
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